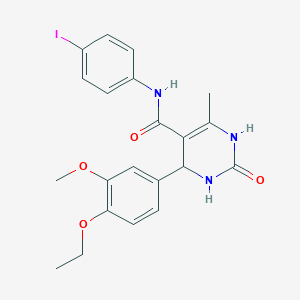
4-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as EMIQ, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. EMIQ has shown promising results in various scientific research studies, particularly in the areas of cancer treatment and inflammation.
Mécanisme D'action
4-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide exerts its biological effects through various mechanisms of action. It has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of VEGFR-2, a receptor that is involved in angiogenesis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as TNF-α and IL-6. It also reduces the levels of oxidative stress markers such as MDA and ROS. This compound has been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied and has shown promising results in various scientific research studies. However, there are also some limitations to using this compound in laboratory experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the identification of the precise mechanism of action of this compound. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to determine its potential for clinical use.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. It has anti-inflammatory, anti-cancer, and anti-angiogenic properties and has been extensively studied for its potential therapeutic applications. The synthesis method involves the use of various chemical compounds, and the final product is obtained through purification and recrystallization. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential for clinical use.
Méthodes De Synthèse
4-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of reagents such as ethyl 4-bromo-3-methoxybenzoate, 4-iodoaniline, and 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
4-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis in various types of cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Propriétés
Formule moléculaire |
C21H22IN3O4 |
|---|---|
Poids moléculaire |
507.3 g/mol |
Nom IUPAC |
4-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H22IN3O4/c1-4-29-16-10-5-13(11-17(16)28-3)19-18(12(2)23-21(27)25-19)20(26)24-15-8-6-14(22)7-9-15/h5-11,19H,4H2,1-3H3,(H,24,26)(H2,23,25,27) |
Clé InChI |
NYMPMACQCMPILH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)I)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
![N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B285010.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285017.png)


![1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene](/img/structure/B285025.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B285026.png)
![4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B285030.png)
